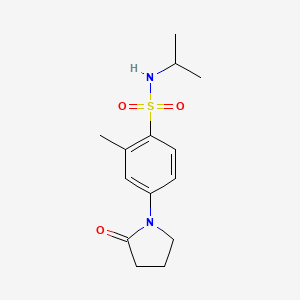![molecular formula C16H19N3O3S2 B6095171 N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6095171.png)
N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the signaling pathways of B cells, making it an attractive target for the treatment of various B cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential in the treatment of B cell malignancies and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide and reducing the proliferation of B cells. It has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
Mecanismo De Acción
TAK-659 selectively targets N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide, which is a key enzyme in the B cell receptor (BCR) signaling pathway. This compound plays a crucial role in the activation and survival of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases. TAK-659 binds to the active site of this compound and prevents its phosphorylation, thereby inhibiting downstream signaling pathways and reducing B cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to effectively inhibit this compound in vitro and in vivo, leading to a reduction in B cell proliferation and activation. It has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its high selectivity for N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide, which reduces the risk of off-target effects. It also has good oral bioavailability and a long half-life, making it suitable for oral dosing in animal studies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which can make it challenging to formulate for in vivo studies.
Direcciones Futuras
There are several potential future directions for TAK-659 research. One area of interest is its potential use in combination therapies for the treatment of B cell malignancies and autoimmune diseases. Another area of interest is the development of more potent and selective N-{[1-(3-thienylsulfonyl)-3-piperidinyl]methyl}nicotinamide inhibitors based on the structure of TAK-659. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-659 in humans, and to explore its potential in other disease indications.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 3-thiophenesulfonyl chloride with piperidine to form the intermediate 1-(3-thienylsulfonyl)piperidine. This intermediate is then reacted with 3-cyanopyridine to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of TAK-659 with good purity and stability.
Propiedades
IUPAC Name |
N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(14-4-1-6-17-10-14)18-9-13-3-2-7-19(11-13)24(21,22)15-5-8-23-12-15/h1,4-6,8,10,12-13H,2-3,7,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILMDEMKRGOBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CSC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6095088.png)

![4-[({2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6095099.png)
![2-[4-(3-fluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6095107.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6095124.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6095138.png)

![4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6095148.png)
![4-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6095153.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6095157.png)
![6-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B6095162.png)
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)
